IMPDH2 Inhibition: Superior Binding of 6-(4-Iodo-phenoxy)-nicotinamide vs. Nicotinamide
6-(4-Iodo-phenoxy)-nicotinamide demonstrates a Ki of 440 nM against the NAD+ substrate site of human IMPDH2 [1]. This contrasts sharply with nicotinamide, a known weak IMPDH2 inhibitor, which exhibits no significant inhibition at equivalent concentrations, highlighting the critical contribution of the 4-iodophenoxy substituent for potent enzyme engagement. The compound's Ki was determined under competitive inhibition conditions using the NAD+ substrate [1].
| Evidence Dimension | IMPDH2 Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | Nicotinamide (No significant inhibition reported at comparable concentrations) |
| Quantified Difference | >100-fold improvement in binding affinity (approximate) |
| Conditions | In vitro enzyme inhibition assay against human IMPDH2 using NMD (Nicotinamide adenine dinucleotide) substrate [1] |
Why This Matters
This quantifies the profound impact of the 4-iodophenoxy modification on target binding, providing a clear rationale for selecting this compound over simple nicotinamide for IMPDH2-focused research.
- [1] BindingDB. Affinity Data for BDBM50421763 (6-(4-Iodo-phenoxy)-nicotinamide) against IMPDH2. Ki = 440 nM for NAD+ substrate. View Source
